molecular formula C14H9BrF4O B14769305 1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene

1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B14769305
M. Wt: 349.12 g/mol
InChI Key: MVVKFMRKDQEFJV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple substituents on the benzene ring These substituents include a benzyloxy group, a bromine atom, a fluorine atom, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, each requiring specific reaction conditions:

  • Synthetic Routes

      Step 1:

      Step 2: Bromination of the benzene ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

      Step 3: Fluorination is often performed using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

      Step 4: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).

  • Industrial Production Methods

    • Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

      Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the substituents.

  • Oxidation and Reduction

      Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

  • Major Products

    • The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aniline derivative.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology and Medicine

    • Investigated for its potential as a pharmacophore in drug discovery.
    • Studied for its interactions with biological macromolecules and its effects on cellular processes.
  • Industry

    • Utilized in the development of advanced materials, such as polymers and coatings.
    • Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene depends on its specific application:

  • Molecular Targets

    • In biological systems, it may interact with enzymes or receptors, modulating their activity.
    • In chemical reactions, it acts as a substrate or intermediate, participating in various transformations.
  • Pathways Involved

    • The pathways involved in its action include nucleophilic and electrophilic substitution, oxidation, and reduction reactions.
    • Its effects on biological systems may involve signaling pathways and metabolic processes.

Comparison with Similar Compounds

1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene can be compared with other similar compounds:

  • Similar Compounds

      This compound: Similar in structure but with different substituents, such as 1-(Benzyloxy)-4-chloro-2-fluoro-5-(trifluoromethyl)benzene.

      This compound: Compounds with similar functional groups but different positions on the benzene ring, such as 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene.

  • Uniqueness

    • The unique combination of substituents in this compound imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications.

Properties

Molecular Formula

C14H9BrF4O

Molecular Weight

349.12 g/mol

IUPAC Name

1-bromo-5-fluoro-4-phenylmethoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9BrF4O/c15-11-7-12(16)13(6-10(11)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

MVVKFMRKDQEFJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(F)(F)F)Br)F

Origin of Product

United States

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